molecular formula C19H22N2 B11416985 1-(2,5-dimethylbenzyl)-2-propyl-1H-benzimidazole

1-(2,5-dimethylbenzyl)-2-propyl-1H-benzimidazole

Cat. No.: B11416985
M. Wt: 278.4 g/mol
InChI Key: VSOSVPNCMYYLFV-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a benzodiazole core substituted with a 2,5-dimethylphenylmethyl group and a propyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the condensation of 2,5-dimethylbenzyl chloride with 2-propyl-1H-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-dimethylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active benzodiazoles.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

  • 1-[(2,5-Dimethylphenyl)methyl]-2-phenyl-1H-1,3-benzodiazole
  • 1-[(2,5-Dimethylphenyl)methyl]-2-methyl-1H-1,3-benzodiazole
  • 1-[(2,5-Dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole

Comparison: Compared to its analogs, 1-[(2,5-dimethylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole may exhibit unique properties due to the presence of the propyl group. This group can influence the compound’s lipophilicity, steric interactions, and overall reactivity, potentially leading to distinct biological and chemical behaviors.

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-propylbenzimidazole

InChI

InChI=1S/C19H22N2/c1-4-7-19-20-17-8-5-6-9-18(17)21(19)13-16-12-14(2)10-11-15(16)3/h5-6,8-12H,4,7,13H2,1-3H3

InChI Key

VSOSVPNCMYYLFV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C

Origin of Product

United States

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